(S)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol
Description
(S)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol (CAS: 1354006-66-8) is a chiral pyrrolidin-3-ol derivative featuring a pyrimidine ring substituted with a diethylamino group at the 6-position. Its molecular formula is C₁₂H₂₀N₄O, with a molecular weight of 236.31 g/mol . The compound’s stereochemistry (S-configuration at the pyrrolidin-3-ol moiety) is critical for its interaction with biological targets, as enantiomeric purity often dictates binding affinity and selectivity. This compound is utilized in pharmaceutical research, particularly in kinase inhibitor development, due to its ability to modulate enzymatic activity through hydrogen bonding (via the hydroxyl group) and hydrophobic interactions (via the diethylamino substituent) .
Properties
IUPAC Name |
(3S)-1-[6-(diethylamino)pyrimidin-4-yl]pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-3-15(4-2)11-7-12(14-9-13-11)16-6-5-10(17)8-16/h7,9-10,17H,3-6,8H2,1-2H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBJTJLPZGWWHR-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=NC(=C1)N2CCC(C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=NC=NC(=C1)N2CC[C@@H](C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving diethylamine and appropriate precursors.
Introduction of the Pyrrolidine Moiety: The pyrrolidine ring is introduced via a cyclization reaction, often using a chiral catalyst to ensure the desired stereochemistry.
Final Coupling: The pyrimidine and pyrrolidine moieties are coupled under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions typically involve nucleophiles like halides or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce secondary amines.
Scientific Research Applications
(S)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for (S)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine moiety can bind to active sites, while the pyrrolidine ring may enhance binding affinity and specificity. This interaction can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares (S)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol with three analogs:
Key Observations:
Substituent Effects on Pyrimidine: The diethylamino group in the target compound enhances lipophilicity compared to the ethoxy group in its analog . This increases membrane permeability but may reduce aqueous solubility. Electron-Donating vs. Withdrawing Groups: Diethylamino (electron-donating) vs. trifluoromethyl (electron-withdrawing, as in compounds) alters pyrimidine ring electronics, impacting binding to targets like kinases .
Functional Group Contributions: The pyrrolidin-3-ol moiety provides a hydrogen-bond donor, critical for target engagement. This feature is conserved across analogs in and .
Research Findings and SAR Insights
A. Diethylamino vs. Ethoxy Substituents
- Lipophilicity: The diethylamino group (logP ~2.5 estimated) increases lipophilicity relative to ethoxy (logP ~1.2), favoring passive diffusion across biological membranes .
- Steric Effects: Diethylamino’s bulkiness may hinder binding in tight enzymatic pockets, whereas ethoxy’s smaller size could improve fit in certain targets.
B. Comparison with Urea Derivatives
- The urea-containing analog () has a molecular weight >650 g/mol, exceeding Lipinski’s rule of five, suggesting poorer oral bioavailability compared to the target compound (236 g/mol) .
- Hydrogen-Bonding Capacity : Urea derivatives exhibit stronger hydrogen-bonding networks, which may enhance target affinity but increase metabolic instability .
C. Role of Stereochemistry
- The (S)-configuration in the pyrrolidin-3-ol moiety is conserved in and analogs, underscoring its importance in maintaining spatial orientation for target interactions .
Biological Activity
(S)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol, identified by CAS No. 1354006-66-8, is a chiral compound that exhibits significant biological activity, particularly in pharmacological contexts. Its structure comprises a pyrimidine moiety linked to a pyrrolidine ring, which contributes to its interaction with various biological targets. This article delves into the biological activities associated with this compound, highlighting its mechanisms of action, efficacy in various studies, and potential applications.
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. The pyrimidine component is known to engage with active sites on proteins, while the pyrrolidine ring enhances binding affinity and specificity. This interaction can modulate various biological pathways, leading to therapeutic effects such as enzyme inhibition and receptor modulation.
Pharmacological Applications
- Antiviral Activity : Research indicates that derivatives of this compound exhibit potent inhibitory effects against various strains of influenza virus. For instance, compounds similar to this compound have shown IC50 values ranging from 0.35 nM to 33.72 nM against neuraminidase (NA) enzymes from different influenza strains, demonstrating their potential as antiviral agents .
- Antimicrobial Properties : Studies have reported that pyrrolidine derivatives possess significant antibacterial and antifungal activities. For example, certain derivatives have demonstrated minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial potential .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. Its structural features allow it to act as an effective inhibitor in various biochemical assays.
Case Study 1: Antiviral Efficacy
A study focused on the antiviral properties of N-substituted oseltamivir derivatives found that compounds similar to this compound exhibited comparable efficacy against H5N1 and H7N9 strains of the influenza virus. The findings suggested that these compounds could serve as potential therapeutic agents for treating influenza infections .
Case Study 2: Antimicrobial Activity
In vitro evaluations of pyrrolidine derivatives revealed that several compounds derived from this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study reported MIC values ranging from 0.0048 mg/mL to 0.025 mg/mL for various bacterial strains, underscoring the compound's potential in developing new antimicrobial therapies .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50/MIC Values |
|---|---|---|---|
| This compound | Structure | Antiviral, Antimicrobial | IC50: 0.35 nM - 33.72 nM; MIC: 0.0039 mg/mL |
| ®-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol | Enantiomer | Varies | Varies |
| 1-(6-(Methylamino)pyrimidin-4-yl)pyrrolidin-3-ol | Similar structure | Moderate activity | Varies |
Unique Features
This compound is distinguished by its specific stereochemistry and functional groups that confer unique biological activities compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
